barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfonatooxyphenyl)propanoate

Description

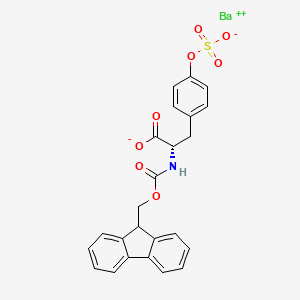

Barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfonatooxyphenyl)propanoate is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features:

- A barium counterion (Ba²⁺) balancing the charge of the sulfonatooxypropanoate anion.

- An Fmoc group at the α-amino position, commonly used in solid-phase peptide synthesis (SPPS) to protect amines during coupling reactions.

- A 4-sulfonatooxyphenyl substituent on the β-carbon, providing a highly polar, anionic sulfonate group that enhances water solubility and ionic interactions.

This compound is hypothesized to serve as a zwitterionic building block in peptide synthesis or as a functionalized intermediate in materials science. The sulfonate group may improve aqueous compatibility, while the barium ion could influence crystallization behavior or coordination chemistry.

Properties

Molecular Formula |

C24H19BaNO8S |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfonatooxyphenyl)propanoate |

InChI |

InChI=1S/C24H21NO8S.Ba/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+2/p-2/t22-;/m0./s1 |

InChI Key |

OKOQEYIKKWLAFP-FTBISJDPSA-L |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)[O-].[Ba+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Biological Activity

Barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfonatooxyphenyl)propanoate, commonly referred to as Fmoc-O-Sulfo-L-tyrosine barium salt hydrate, is a derivative of tyrosine with significant implications in biological research. This compound is characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group, which enhance its stability and solubility. The biological activity of this compound has been explored primarily in the context of proteomics and peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C48H42BaN2O15S2 |

| Molecular Weight | 1088.3 g/mol |

| IUPAC Name | barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoate;hydrate |

| InChI Key | OKOQEYIKKWLAFP |

Synthesis and Stability

The synthesis of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate typically involves the following steps:

- Protection of Tyrosine : The amino group of tyrosine is protected using the Fmoc group.

- Sulfonation : The phenolic hydroxyl group undergoes sulfonation to introduce the sulfonate moiety.

- Formation of Barium Salt : The final step involves reacting the protected tyrosine with barium salts to form the stable barium salt hydrate.

This compound's stability is attributed to the presence of the barium ion, which enhances solubility in aqueous environments, making it suitable for various biological applications.

The mechanism by which Fmoc-O-Sulfo-L-tyrosine exerts its biological effects is primarily through its interaction with proteins and enzymes. The sulfonate group can facilitate binding interactions with biological targets, while the Fmoc group can influence the compound's reactivity in peptide synthesis.

Applications in Research

- Proteomics Studies : The compound is utilized in solid-phase peptide synthesis, allowing researchers to create peptides with specific modifications that can be used to study protein interactions and functions.

- Enzyme Mechanisms : It serves as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways.

- Drug Development : Its unique structure makes it a valuable intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways.

Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized Fmoc-O-Sulfo-L-tyrosine to produce modified peptides that exhibited enhanced solubility and stability compared to unmodified counterparts. This modification allowed for improved bioavailability and efficacy in subsequent biological assays.

Study 2: Enzyme Interaction

Another investigation examined the interaction between Fmoc-O-Sulfo-L-tyrosine and a specific enzyme involved in metabolic regulation. The results indicated that the sulfonate group facilitated stronger binding affinity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.

Research Findings

Recent findings highlight the following aspects of Fmoc-O-Sulfo-L-tyrosine's biological activity:

- It enhances peptide solubility, which is crucial for biological assays.

- The compound demonstrates selective inhibition of certain enzymes, indicating its potential as a lead compound in drug discovery.

- Its structural properties allow for versatile modifications, making it suitable for various applications in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated molecular weight assumes two sulfonated propanoate anions (C₂₄H₁₈NO₈S⁻) per Ba²⁺.

Structural and Functional Insights:

Solubility and Reactivity :

- The sulfonatooxy group in the target compound confers superior water solubility compared to hydrophobic groups like t-butyl () or cyclopropyl (). This contrasts with the hydroxyl group in , which offers moderate polarity but pH-dependent solubility.

- The barium counterion may enable unique ionic interactions or crystallization pathways, unlike the neutral carboxylic acids in analogs –.

Applications in Peptide Synthesis :

- Compounds with t-butyl () or tert-butoxycarbonylindol () groups are optimized for SPPS due to organic-phase compatibility.

- The target compound’s sulfonate group could facilitate aqueous-phase coupling reactions, reducing reliance on toxic solvents.

Stability and Steric Effects :

- Electronegative substituents (e.g., CF₂H in ) enhance resistance to enzymatic degradation.

- Bulky groups (e.g., cyclopropyl in ) restrict peptide backbone flexibility, influencing secondary structure formation.

Research Findings and Analytical Techniques

- Surface-enhanced laser-induced breakdown spectroscopy (SENLIBS) has been applied to analyze fluorinated analogs like , demonstrating utility in detecting trace elements or structural motifs in complex matrices .

- No direct studies on the barium-containing target compound were identified in the provided evidence. Further experimental validation is required to confirm its spectroscopic behavior, stability, and synthetic utility.

Preparation Methods

Synthesis of the Protected Amino Acid Intermediate

a. Starting Material: Levodopa or Similar Precursors

The synthesis often begins with levodopa (L-3,4-dihydroxyphenylalanine) or a structurally similar amino acid precursor, owing to its phenolic and amino functionalities suitable for further functionalization.

b. Formation of Fmoc-Protected Amino Acid

Reaction with Fmoc N-Hydroxysuccinimide Ester:

The primary step involves coupling levodopa with Fmoc N-hydroxysuccinimide ester to form the Fmoc-protected amino acid derivative . This reaction proceeds via nucleophilic attack of the amino group on the activated ester, yielding the Fmoc-protected amino acid.

Levodopa + Fmoc-NHS ester → Fmoc-Levodopa + NHS-

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Diisopropylethylamine (DIPEA) or triethylamine

- Temperature: Room temperature or slightly elevated (20–25°C)

- Time: 2–4 hours

c. Sulfonation of the Phenyl Ring

The phenolic hydroxyl group of levodopa can be sulfonated using sulfonating agents such as chlorosulfonic acid or sulfonyl chlorides to introduce the (4-sulfonatooxyphenyl) group.

Phenolic compound + chlorosulfonic acid → sulfonated phenol derivativeConditions: Low temperature (0–5°C), inert atmosphere, followed by neutralization.

Coupling to Form the Final Protected Intermediate

The sulfonated phenyl derivative is coupled to the amino acid backbone via amide bond formation, typically using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) , often in the presence of a catalyst like HOBt (hydroxybenzotriazole) .

-

- Solvent: DMF or DMSO

- Temperature: 0–25°C

- Duration: 12–24 hours

Formation of the Barium Salt

The free acid form of the protected amino acid derivative is then treated with barium chloride (BaCl₂) or barium hydroxide (Ba(OH)₂) in aqueous or mixed solvent systems to precipitate the barium salt .

-

- Dissolve the protected amino acid in water or a water-miscible solvent.

- Add an equimolar amount of BaCl₂ or Ba(OH)₂.

- Stir at room temperature until precipitation occurs.

- Filter and wash to obtain the pure barium salt.

In-Depth Research Findings and Data Tables

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Fmoc protection | Fmoc-NHS ester, DIPEA | DMF | RT, 2-4 hrs | ~85% | Efficient coupling of amino group |

| 2. Phenolic sulfonation | Chlorosulfonic acid | Low temp (0°C) | 1-2 hrs | Variable | Control temperature to prevent over-sulfonation |

| 3. Coupling with sulfonated phenol | DCC/HOBt | DMF | RT, overnight | ~70-80% | Amide bond formation |

| 4. Salt formation | BaCl₂ | Water | RT, 1-2 hrs | High purity | Precipitation of barium salt |

Notes on Reaction Optimization and Challenges

- Selectivity: Phenolic sulfonation must be carefully controlled to avoid polysulfonation or degradation.

- Purity: Use of chromatography or recrystallization ensures high-purity intermediates.

- Yield Optimization: Excess reagents and controlled temperature can improve yields.

Summary of the Synthetic Route

- Protection of Levodopa's amino group with Fmoc-NHS ester in anhydrous solvent.

- Selective sulfonation of the phenolic hydroxyl group to introduce the sulfonatooxyphenyl moiety.

- Coupling of the sulfonated phenol to the Fmoc-protected amino acid backbone via amide bond formation.

- Formation of the barium salt by treating the free acid with barium chloride or hydroxide.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in peptide synthesis?

The compound contains three critical groups:

- Fmoc group : Protects the amine during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions .

- Sulfonatooxyphenyl group : Enhances water solubility and may participate in electrostatic interactions with biomolecules .

- Barium counterion : Stabilizes the carboxylate group but may complicate purification due to ionic interactions . Methodological Insight: Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to resolve barium-related solubility issues during purification .

Q. How can researchers verify the stereochemical purity of this compound after synthesis?

- Circular Dichroism (CD) : Detects chiral centers by analyzing optical activity of the Fmoc-protected amine .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- Chiral HPLC : Use a cellulose-based column with acetonitrile/water gradients to separate enantiomers .

Q. What are the optimal conditions for removing the Fmoc group without degrading the sulfonatooxyphenyl moiety?

- Base Sensitivity : Use 20% piperidine in dimethylformamide (DMF) for 30 minutes to cleave Fmoc while minimizing sulfonate ester hydrolysis .

- Monitoring : Track deprotection via UV-Vis at 301 nm (Fmoc absorption) .

Advanced Research Questions

Q. How does the sulfonatooxyphenyl group modulate interactions with serum albumin, and how can this be quantified?

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Fluorescence Quenching : Monitor tryptophan emission at 340 nm to assess HSA conformational changes upon binding . Contradiction Alert: Conflicting reports on whether sulfonate groups enhance or disrupt binding; reconcile via pH-dependent studies (pH 5.0–7.4) .

Q. What computational strategies predict the compound’s stability in aqueous vs. lipid-rich environments?

- Molecular Dynamics (MD) Simulations : Use GROMACS with a CHARMM36 force field to model hydration shells around the sulfonate group .

- LogP Calculations : Compare predicted octanol/water partition coefficients (e.g., XLogP3) to experimental data from shake-flask assays .

Q. How can conflicting NMR data on the propanoate backbone’s conformational flexibility be resolved?

- Variable-Temperature NMR : Acquire spectra at 25°C and 60°C in D₂O to assess rotational barriers of the Cα–Cβ bond .

- NOESY Analysis : Identify through-space correlations between the Fmoc group and sulfonatooxyphenyl to confirm restricted mobility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.